molecular formula C17H24N2O4S B2911660 N-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)benzamide CAS No. 1448122-02-8

N-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)benzamide

Cat. No.: B2911660
CAS No.: 1448122-02-8
M. Wt: 352.45
InChI Key: CVYHINJTBQXBBF-UHFFFAOYSA-N
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Description

N-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)benzamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a benzamide core linked to a pyrrolidine ring substituted with a tert-butylsulfonyl group. The presence of these functional groups imparts distinct chemical and physical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the tert-Butylsulfonyl Group: The tert-butylsulfonyl group is introduced via sulfonylation, using reagents like tert-butylsulfonyl chloride in the presence of a base.

    Coupling with Benzamide: The final step involves coupling the sulfonylated pyrrolidine with benzamide through an amide bond formation reaction, often facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, concentration), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane at low temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles (e.g., amines, thiols); reactions often require a base and are performed in polar aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.

Scientific Research Applications

N-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)aniline
  • N-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)phenylacetamide

Uniqueness

N-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.

Properties

IUPAC Name

N-[2-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-17(2,3)24(22,23)14-9-10-19(12-14)15(20)11-18-16(21)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYHINJTBQXBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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